molecular formula C5H7N3OS B2961923 Pyridine-3-sulfonimidamide CAS No. 2445794-57-8

Pyridine-3-sulfonimidamide

Cat. No.: B2961923
CAS No.: 2445794-57-8
M. Wt: 157.19
InChI Key: FGXRCNZXBPOPEA-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonimidamide is a chemical compound offered for research and development purposes. It is structurally analogous to pyridine-3-sulfonamide, a well-established scaffold in medicinal chemistry known for its role as a zinc-binding group (ZBG) in enzyme inhibition . Sulfonamide and sulfonimidamide derivatives, particularly those based on heterocyclic rings like pyridine, are of significant interest in pharmaceutical and agrochemical research for their potential biological activities . These compounds are frequently explored as inhibitors for enzymes such as carbonic anhydrases , which are important targets in oncology for isoforms like CA IX and XII . The electron-withdrawing nature of the pyridine ring can enhance the acidity of the sulfonimidamide moiety, potentially influencing its binding affinity and selectivity toward specific enzymatic targets . Researchers utilize this and similar compounds as key building blocks for the synthesis of more complex molecules, including triarylpyridines and other derivatives with tailored properties . As a specialized chemical, it serves as a crucial intermediate in method development, catalysis studies, and the creation of compound libraries for high-throughput screening. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers can inquire about custom synthesis, specific packaging, and the availability of analytical data.

Properties

IUPAC Name

3-(aminosulfonimidoyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-10(7,9)5-2-1-3-8-4-5/h1-4H,(H3,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXRCNZXBPOPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=N)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyridine 3 Sulfonimidamide and Its Structural Analogues

De Novo Synthesis Approaches

De novo strategies offer efficient pathways to sulfonimidamides by constructing the molecule from basic building blocks, often in a one-pot fashion. These methods are prized for their step economy and ability to rapidly generate structural diversity.

One-Pot, Multi-Component Reaction Sequences

One-pot reactions that combine three or more components are particularly powerful for creating complex molecules like Pyridine-3-sulfonimidamide. These sequences avoid the need for isolation and purification of intermediates, saving time and resources.

A robust de novo synthesis of sulfonimidamides utilizes the stable and easily handled sulfinylamine reagent, N-Sulfinyltritylamine (TrNSO). scispace.comnih.gov This method functions as a one-pot, three-component reaction that assembles the sulfonimidamide core from an organometallic reagent, an amine, and the TrNSO linchpin. scispace.comnih.gov This approach is notable for its ability to create a variety of differentially substituted sulfonimidamides, including those containing medicinally relevant heterocyclic moieties such as pyridine (B92270) and indole. scispace.comnih.govsigmaaldrich.com

The general sequence involves the initial reaction of TrNSO with an organometallic reagent (e.g., a Grignard or organolithium reagent derived from 3-bromopyridine). This is followed by in-situ chlorination to generate a sulfonimidoyl chloride intermediate. The final step is the addition of an amine, which displaces the chloride to form the N-substituted sulfonimidamide. scispace.com Subsequent removal of the trityl protecting group yields the final product. This strategy facilitates the rapid assembly of the three core components, bypassing traditional, often lengthy, synthetic routes that start from thiols or their derivatives. scispace.comnih.gov

Table 1: Key Features of the N-Sulfinyltritylamine (TrNSO) Method

Feature Description
Reaction Type One-pot, three-component synthesis
Key Reagent N-Sulfinyltritylamine (TrNSO)
Components Organometallic reagent, Amine, TrNSO
Key Intermediate Sulfonimidoyl chloride

| Advantages | High efficiency, step economy, access to diverse structures including pyridines scispace.comnih.gov |

An exceptionally rapid one-pot synthesis for both sulfonimidamides and sulfoximines has been developed by harnessing the high electrophilicity of sulfinyl nitrenes. acs.orgnih.govnih.gov These highly reactive intermediates are generated in situ from a novel sulfinylhydroxylamine reagent. acs.orgnih.gov The entire reaction sequence, combining the sulfinyl nitrene with both carbon and nitrogen nucleophiles, can be completed in as little as 15 minutes. acs.orgnih.gov

This method demonstrates remarkable versatility, accommodating a wide range of alkyl, heteroaryl, and alkenyl organometallic reagents. acs.orgnih.gov Crucially for the synthesis of the target compound, heteroaryl reagents, including those for the introduction of 2- and 3-pyridyl groups, perform well in this reaction. acs.org The process involves the sequential addition of a Grignard reagent (such as 3-pyridylmagnesium bromide) and an amine to the sulfinylhydroxylamine precursor at low temperature, followed by warming to room temperature. acs.org The reaction's tolerance to varied steric and electronic properties allows for the synthesis of a highly diverse set of sulfonimidamides. acs.orgnih.gov

Table 2: Research Findings on Sulfinyl Nitrene-Based Synthesis

Organometallic Reagent Amine Nucleophile Outcome Reference
(Hetero)aryl Grignards Primary & Secondary Amines High efficiency synthesis of diverse sulfonimidamides. acs.org acs.org
2- and 3-Pyridyl Reagents Various Amines Successful incorporation of pyridine moieties. acs.org acs.org

Assembly from Precursor Compounds

These synthetic routes rely on the chemical modification of precursor molecules that already contain a significant portion of the final structure, such as sulfonamides or sulfinamides.

Transformation from Sulfonamides via Sulfonimidoyl Chlorides

Sulfonimidamides can be conveniently prepared in a one-pot transformation starting from readily available sulfonamides. researchgate.net This methodology proceeds through the crucial in-situ formation of sulfonimidoyl chloride intermediates. These intermediates are then subjected to nucleophilic substitution with a variety of amines to furnish the desired sulfonimidamide products. This approach is considered a safe and accessible route to this class of compounds. researchgate.net While classical methods often rely on the oxidation of less common sulfinamides, this pathway leverages the wide commercial availability of sulfonamides, such as Pyridine-3-sulfonamide (B1584339).

Oxidation of Sulfinamides with N-Chlorosuccinimide

A well-established method for the synthesis of sulfonimidamides involves the direct oxidation of sulfinamides. nih.gov N-Chlorosuccinimide (NCS) is frequently employed as a convenient and effective oxidizing agent for this transformation. The reaction proceeds by converting the sulfinamide into a sulfonimidoyl chloride intermediate in situ. nih.gov This reactive species is not typically isolated but is immediately treated with an amine or sulfonamide to yield the final sulfonimidamide product. nih.gov This procedure offers a convenient alternative to other chlorinating agents, some of which, like tert-butyl hypochlorite, are known to be explosive. The reaction is generally performed at room temperature and has been shown to produce a range of N-protected p-tolylsulfonimidamides in yields from 50-97%. nih.gov

Table 3: Summary of Synthetic Methodologies

Section Method Starting Material(s) Key Intermediate/Reagent
2.1.1.1 One-Pot, Multi-Component Organometallic, Amine N-Sulfinyltritylamine (TrNSO)
2.1.1.2 One-Pot, Rapid Assembly Organometallic, Amine Sulfinyl Nitrene
2.1.2.1 Transformation Sulfonamide, Amine Sulfonimidoyl Chloride

Table of Compounds

Compound Name
This compound
N-Sulfinyltritylamine
N-Chlorosuccinimide
Pyridine-3-sulfonamide
tert-butyl hypochlorite
Reactivity of Sulfonimidoyl Fluorides with Amine Nucleophiles

The synthesis of sulfonimidamides, including this compound, can be achieved through the reaction of sulfonimidoyl fluorides with amine nucleophiles. This transformation is a key step in forming the sulfonimidamide bond. A notable advancement in this area is the use of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry.

Recent studies have demonstrated that the reaction of sulfonimidoyl fluorides with a diverse set of functionalized amines can be efficiently catalyzed by 1-hydroxybenzotriazole (B26582) (HOBt). This methodology provides a mild and effective route to a variety of sulfonimidamides with variations in both carbon and nitrogen substituents. The reaction is applicable to a broad scope of amines, including primary and secondary amines, anilines, and amino acid derivatives. The general scheme for this reaction is presented below:

Scheme 1: HOBt-Catalyzed SuFEx Reaction of Sulfonimidoyl Fluorides with Amines

The reaction conditions are typically mild, proceeding at room temperature, and are compatible with automated array technologies, highlighting its potential for high-throughput synthesis. The role of HOBt is proposed to be that of a nucleophilic catalyst, activating the sulfonimidoyl fluoride towards nucleophilic attack by the amine.

Stereoselective and Asymmetric Synthesis Strategies

The sulfur atom in a sulfonimidamide is a stereocenter, making the development of stereoselective and asymmetric synthetic methods a critical area of research.

Enantiospecific Synthetic Pathways

Enantiospecific synthesis aims to convert a chiral starting material into a chiral product without loss of enantiomeric purity. In the context of sulfonimidamides, this often involves the nucleophilic substitution of a chiral sulfonimidoyl precursor.

One established enantiospecific pathway involves the reaction of enantiomerically pure sulfonimidoyl fluorides with amine nucleophiles. Research has shown that these reactions can proceed with high stereospecificity, typically with inversion of configuration at the sulfur center. The use of Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), has been found to promote the reaction and enhance its enantiospecificity, particularly for aniline (B41778) nucleophiles.

A summary of representative enantiospecific reactions of sulfonimidoyl fluorides with anilines is provided in the table below.

EntrySulfonimidoyl FluorideAmineProduct Yield (%)Enantiomeric Excess (ee %)
1(R)-N-Boc-4-toluenesulfonimidoyl fluorideAniline92>99
2(R)-N-Boc-4-toluenesulfonimidoyl fluoride4-Methoxyaniline95>99
3(R)-N-Boc-4-toluenesulfonimidoyl fluoride4-Chloroaniline88>99

Enantioselective Acylation and Desymmetrization of Sulfonimidamides

Enantioselective acylation and desymmetrization strategies offer powerful alternatives for the synthesis of chiral sulfonimidamides from prochiral or racemic precursors.

A highly efficient method for the enantioselective N-acylative desymmetrization of prochiral N,N'-unsubstituted sulfonimidamides has been developed utilizing chiral 4-arylpyridine-N-oxide catalysts. This approach allows for the synthesis of N-acylated sulfonimidamides with a stereogenic sulfur(VI) center in high yields and excellent enantioselectivities.

The reaction employs chloroformates as the acylating agents. The proposed mechanism involves an acyl transfer process where the chiral pyridine-N-oxide catalyst activates the chloroformate to form a reactive O-acyloxypyridinium intermediate. The subsequent nucleophilic attack by one of the nitrogen atoms of the sulfonimidamide is the enantio-determining step.

Table of Enantioselective N-Acylative Desymmetrization of Sulfonimidamides using a Chiral Pyridine-N-Oxide Catalyst

Sulfonimidamide Substrate Chloroformate Yield (%) ee (%)
Diphenylsulfonimidamide Ethyl chloroformate 95 96
Di(4-tolyl)sulfonimidamide Benzyl chloroformate 92 98

This methodology is notable for its operational simplicity and compatibility with moisture.

Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of sulfonimidamides, palladium-catalyzed cross-coupling reactions have been developed for their enantioselective aryl-carbonylation.

This method utilizes a palladium catalyst with a chiral bisphosphine ligand to couple sulfonimidamides with aryl or heteroaryl iodides under a carbon monoxide atmosphere. This process introduces an acyl group to one of the nitrogen atoms of the sulfonimidamide in an enantioselective manner, generating a chiral center at the sulfur atom. Data science techniques have been employed to optimize the reaction conditions and ligand selection, leading to high yields and enantioselectivities for a broad range of substrates.

Strategic Derivatization and Scaffold Modification

While specific derivatization strategies for this compound are not extensively documented, methodologies applied to the analogous pyridine-3-sulfonamide scaffold provide valuable insights into potential modification pathways. These strategies often focus on introducing substituents to the pyridine ring to modulate the compound's physicochemical and biological properties.

One common approach is the modification at the 4-position of the pyridine ring of pyridine-3-sulfonamide. For instance, 4-chloropyridine-3-sulfonamide (B47618) can be converted to 4-azidopyridine-3-sulfonamide, which then serves as a versatile precursor for the synthesis of a variety of 4-substituted derivatives via "click" chemistry with terminal alkynes. This allows for the introduction of diverse functional groups, including alkyl, aryl, and heterocyclic moieties.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents at various positions on the pyridine ring, provided a suitable handle (e.g., a halogen) is present. These derivatization strategies offer a means to systematically explore the structure-activity relationships of pyridine-based sulfonimidamides.

Introduction of Diverse Substituents on the Pyridine Ring System

The pyridine-3-sulfonamide scaffold serves as a versatile template for the introduction of a wide array of substituents, enabling the fine-tuning of its chemical and biological properties. A common strategy involves starting with a pre-functionalized pyridine ring, such as 4-chloropyridine-3-sulfonamide, and performing substitution reactions.

A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides has been synthesized through a multi-step process. This process begins with 4-chloropyridine-3-sulfonamide and proceeds via N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then cyclized with hydrazine (B178648) hydrate (B1144303) to yield the final 1,2,4-triazole (B32235) derivatives. Another class of compounds, 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, has been prepared by reacting 4-substituted pyridine-3-sulfonamides with various aryl isocyanates in the presence of potassium carbonate.

Table 1: Synthesis of 4-Substituted Pyridine-3-Sulfonamide Derivatives
Starting MaterialReagentsResulting MoietyGeneral Structure
4-Chloropyridine-3-sulfonamide1. Carbamimidothioates 2. Hydrazine hydrateN-(5-amino-1H-1,2,4-triazol-3-yl)4-Substituted Triazole
4-Substituted pyridine-3-sulfonamideAryl isocyanates, K₂CO₃N-(phenylcarbamoyl)4-Substituted Phenylurea

Incorporation of Varied Heteroaryl and Alkyl Moieties

The synthesis of pyridine-3-sulfonamide analogues has been extended to include the incorporation of diverse heteroaryl and alkyl groups. These modifications can significantly impact the molecule's properties and biological activity.

One notable strategy involves designing and assembling functionalized pyridine-based compounds that incorporate benzothiazole (B30560) and benzimidazole (B57391) moieties. nih.gov This synthesis is achieved by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles, such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles or 2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitriles. nih.gov Another approach describes the synthesis of triarylpyridines bearing sulfonate and sulfonamide groups through a cooperative vinylogous anomeric-based oxidation mechanism. nih.gov This one-pot multicomponent reaction can be catalyzed by a novel quinoline-based dendrimer-like ionic liquid. researchgate.net

For the introduction of alkyl moieties, a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine derivatives have been prepared. The synthesis of the 3-alkylsulfonyl group involves the selective reduction of a carboxylic acid function, followed by bromination, substitution with sodium sulfite, and catalytic reduction.

Table 2: Examples of Heteroaryl and Alkyl Moiety Incorporation
Core ScaffoldKey ReagentIncorporated MoietySynthetic Approach
Pyridine-based N-SulfonamideN-cyanoacetoarylsulfonylhydrazideBenzothiazole, BenzimidazoleReaction with substituted acrylonitriles nih.gov
Triarylpyridine SulfonamideAldehyde, Methyl ketone, Ammonium acetateAryl groupsCatalytic one-pot multicomponent reaction nih.govresearchgate.net
Pyridine-2-carboxylic acidNa₂SO₃AlkylsulfonylReduction, bromination, substitution

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-c]pyridine, Imidazo[1,2-a]pyridine (B132010) Sulfonamides)

The construction of fused heterocyclic systems represents a significant area of development for analogues of this compound. These rigid structures are of great interest in medicinal chemistry.

Pyrazolo[4,3-c]pyridine Sulfonamides: The synthesis of pyrazolo[4,3-c]pyridine sulfonamides has been achieved based on a dienamine intermediate. This starting material is synthesized in a two-step procedure from dimethyl acetonedicarboxylate. The condensation of the dienamine with various amines containing sulfonamide fragments, typically by refluxing in methanol, leads to the final pyrazolo[4,3-c]pyridines in good yields. Another synthetic route involves reacting N-cyanoacetoarylsulfonylhydrazide with electrophiles, followed by treatment with hydrazine hydrate, which results in the formation of 1H-pyrazolo[4,3-c]pyrid-2-ones. nih.gov

Imidazo[1,2-a]pyridine Sulfonamides: A series of novel imidazo[1,2-a]pyridine mesoionic compounds incorporating a sulfonamide moiety has been designed and synthesized. nih.gov The synthetic route for these compounds involves a multi-step process that allows for the creation of a diverse library of analogues. nih.gov General synthesis of imidazo[1,2-a]pyridines often involves the reaction of 2-aminopyridines with α-haloketones or related reagents. A copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is also a viable method.

Table 3: Synthesis of Fused Heterocyclic Sulfonamides
Fused SystemKey Intermediate/ReagentReaction TypeReference
Pyrazolo[4,3-c]pyridineDienamineCondensation researchgate.net
Pyrazolo[4,3-c]pyridineN-cyanoacetoarylsulfonylhydrazideCyclization with hydrazine hydrate nih.gov
Imidazo[1,2-a]pyridine2-AminopyridineReaction with α-haloketones google.com
Imidazo[1,2-a]pyridine2-Aminopyridine, AcetophenoneCopper-catalyzed aerobic oxidation

Rational Design of Analogues and Isosteres

The rational design of analogues and isosteres of this compound is guided by principles of medicinal chemistry, aiming to optimize the compound's interaction with biological targets. A key concept in this area is the use of the sulfonimidamide group as a bioisostere for the more common sulfonamide group. scispace.com This substitution alters the stereochemistry, hydrogen-bonding capacity, and provides an additional vector for chemical modification, which can lead to improved pharmacological properties. scispace.com

The design process often involves computational methods to investigate the binding mode of these compounds within the active sites of target proteins. For instance, in the case of pyrazolo[4,3-c]pyridine sulfonamides, molecular docking studies have been used to understand their interaction with human carbonic anhydrase isoforms. Such in silico screening can identify promising candidates for synthesis and biological testing.

Structure-activity relationship (SAR) studies are crucial for the rational design of new analogues. By systematically modifying different parts of the molecule—such as introducing various substituents on the pyridine ring or incorporating different heteroaryl moieties—and assessing the impact on biological activity, researchers can identify the key structural features required for potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of novel and effective therapeutic agents based on the pyridine sulfonamide and sulfonimidamide scaffolds.

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation via Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and crystal packing interactions. While a dedicated analysis for the parent Pyridine-3-sulfonimidamide is not widely available, extensive crystallographic studies have been performed on closely related pyridine-3-sulfonamide (B1584339) derivatives, offering critical insights into the expected structural parameters.

For instance, the analysis of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide revealed the precise stereostructure and absolute configuration of its enantiomers through single-crystal X-ray analysis. researchgate.net Similarly, studies on other N-substituted 1,3,5-triazinanes containing sulfonamide moieties have provided detailed information on molecular conformation and noncovalent interactions within the crystal lattice. mdpi.com

A representative crystallographic analysis of a pyridine-sulfonamide derivative, 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide, provides a useful model for the types of data obtained.

Interactive Data Table: Crystallographic Data for a Representative Pyridine-Sulfonamide Derivative
ParameterValue
Empirical Formula C9H11N3O3S2
Formula Weight 273.33
Crystal System Triclinic
Space Group P-1
a (Å) 8.3761 (9)
b (Å) 8.5438 (9)
c (Å) 9.1083 (10)
α (°) 88.832 (2)
β (°) 75.376 (1)
γ (°) 65.170 (1)
Volume (ų) 569.67 (11)
Z 2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

NMR spectroscopy is an indispensable tool for confirming the structure of this compound in solution, providing detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra of pyridine (B92270) sulfonamide derivatives, the aromatic protons of the pyridine ring typically appear in the region between 6.50 and 9.30 ppm. rsc.org The exact chemical shift and multiplicity (singlet, doublet, triplet, etc.) depend on the substitution pattern and the electronic environment. The proton of the sulfonamide –SO₂NH– group is characteristically observed as a singlet peak at a downfield chemical shift, generally between 8.78 and 10.15 ppm, due to its acidic nature and proximity to the electron-withdrawing sulfonyl group. rsc.org

In ¹³C NMR spectra, the carbon atoms of the pyridine ring resonate in the aromatic region, typically between 111 and 160 ppm. rsc.orgresearchgate.net The carbon atom directly attached to the sulfonyl group (C3) is influenced by its electron-withdrawing effect. The specific chemical shifts for each carbon provide definitive evidence for the 3-substitution pattern on the pyridine ring. rsc.org

Interactive Data Table: Typical NMR Chemical Shift Ranges for Pyridine Sulfonamide Derivatives
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H Pyridine Ring Protons6.50 - 9.30
Sulfonamide (SO₂NH )8.78 - 10.15
¹³C Pyridine Ring Carbons111 - 160

Note: Chemical shifts are dependent on the solvent and specific molecular substitution.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated analogues of this compound. wikipedia.org The ¹⁹F nucleus has a wide chemical shift range, making it an excellent probe for subtle changes in the local electronic environment. ucsb.edu This sensitivity allows ¹⁹F NMR to be used as a "spectroscopic spy" to study reaction mechanisms, binding events, and conformational changes. nih.gov

When a fluorine atom is incorporated into the pyridine ring, its ¹⁹F chemical shift provides information about the electron density at that position. Furthermore, the coordination of a fluorinated sulfonamide to a metal ion or its binding within a protein active site can induce significant changes in the ¹⁹F chemical shift, allowing for detailed studies of these interactions. nih.gov For example, solvent-perturbation ¹⁹F NMR measurements on fluorinated peptides have been used to determine the location of specific residues within membrane models, indicating whether they are embedded in the hydrophobic core or exposed to the solvent. nih.gov This approach is directly applicable to probing the coordination state and environment of fluorinated this compound derivatives in complex biological systems.

Electrophoretic NMR (eNMR) is an emerging technique that combines the chemical selectivity of NMR with the principles of electrophoresis. rsc.org It measures the movement of charged species under the influence of an electric field, providing information about the effective charge and size of molecules in solution. rsc.org

For a compound like this compound, which possesses basic nitrogen atoms on the pyridine ring and an acidic sulfonimidamide group, the net charge is dependent on the pH of the solution. eNMR could be employed to study the solution-phase behavior of this compound, determining its electrophoretic mobility and effective charge at different pH values. This data can be invaluable for understanding its interactions in complex mixtures and biological media, where charge state plays a crucial role. rsc.org

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the precise molecular weight of a compound and to deduce its structure through the analysis of fragmentation patterns. For N-(Pyridin-3-yl)pyridine-3-sulfonamide, a related structure, the monoisotopic mass is 235.041548 g/mol .

Under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions, aromatic sulfonamides exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the cleavage of the S-N or C-S bonds of the sulfonamide group.

Key fragmentation patterns for pyridine sulfonamides often include:

Loss of SO₂: A neutral loss of 64 Da (SO₂) is frequently observed, sometimes involving an intramolecular rearrangement.

Cleavage of the C-S bond: This leads to the formation of a pyridyl fragment ion (m/z 78) and a sulfonamide radical.

Cleavage of the S-N bond: This can generate ions corresponding to the pyridine-sulfonyl moiety and the amine portion of the molecule.

The analysis of these fragment ions allows for the unambiguous confirmation of the connectivity between the pyridine ring and the sulfonamide group.

Interactive Data Table: Predicted Key Fragments for Pyridine-3-sulfonamide in MS/MS
m/z (Mass/Charge Ratio)Proposed Fragment Ion / Neutral Loss
[M+H]⁺ Protonated molecular ion
[M+H - 64]⁺ Loss of SO₂
157 [Pyridine-SO₂NH₂ + H]⁺
92 [Aniline fragment after SO₂ loss]
78 [Pyridine fragment]

Note: The exact fragmentation pattern can vary based on the ionization method and collision energy.

Vibrational Spectroscopy (FTIR/ATR-FTIR) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR)-FTIR, is a rapid and powerful method for identifying the functional groups present in a molecule. rsc.org The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts.

Key characteristic bands for pyridine sulfonamides include:

N-H Stretch: The stretching vibration of the N-H bond in the sulfonamide group typically appears in the region of 3200-3400 cm⁻¹.

Aromatic C-H Stretch: The C-H stretching modes of the pyridine ring are observed above 3000 cm⁻¹.

S=O Asymmetric & Symmetric Stretch: These are two of the most prominent and diagnostic peaks for the sulfonamide group. The asymmetric stretching vibration appears as a strong band in the range of 1310-1350 cm⁻¹, while the symmetric stretch is found between 1140-1180 cm⁻¹. rsc.orgresearchgate.net

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. researchgate.net

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 900-950 cm⁻¹ range. rsc.org

Interactive Data Table: Characteristic FTIR Frequencies for Pyridine Sulfonamides
Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
N-H Stretch -NH-3200 - 3400
Aromatic C-H Stretch Pyridine C-H> 3000
C=C, C=N Stretches Pyridine Ring1400 - 1600
S=O Asymmetric Stretch -SO₂-1310 - 1350
S=O Symmetric Stretch -SO₂-1140 - 1180
S-N Stretch -SO₂-N-900 - 950

Electronic Spectroscopy (UV-Vis Absorption) for Electronic Structure Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For pyridine-based compounds, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The pyridine ring itself exhibits strong absorption bands in the UV region. researchgate.net The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital, are typically less intense. researchgate.net

The interaction of pyridine with different chemical environments, such as acid sites on solid catalysts, can significantly alter its electronic properties and, consequently, its UV-Vis spectrum. uu.nl Studies on pyridine adsorption reveal distinct absorption bands for pyridinium ions on Brønsted acid sites, pyridine coordinated to Lewis acid sites, and pyridine hydrogen-bonded to surface hydroxyl groups. uu.nl

Table 1: Typical UV-Vis Absorption Maxima for Pyridine and Related Structures

Compound/SystemSolvent/ConditionAbsorption Maxima (λmax)Transition TypeReference
PyridineAqueous254 nm, 250 nm, 262 nmπ → π* and n → π researchgate.netsielc.com
PyridineNot specified270 nmπ → π researchgate.net
Furo[2,3-b]pyridine derivativesVarious solvents250 - 390 nmπ → π* and n → π researchgate.net
Pyridinedicarboxylate-Tb(III) complexesAqueous272 nm, 280 nmπ → π nih.gov

Microscopic Imaging Techniques (e.g., SEM, TEM) for Morphological Analysis of Related Materials

Microscopic imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. While these techniques are not typically used to visualize individual small organic molecules like this compound, they are crucial for analyzing the morphology of materials synthesized from or incorporating such molecules. This includes catalysts, coordination polymers, and metal complexes.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons scans the surface, and the resulting interactions generate signals that are used to create an image. SEM is invaluable for determining particle shape, size distribution, and surface texture. For instance, SEM has been used to examine the surface uniformity of metal complexes derived from sulfamethoxazole, a related sulfonamide drug. researchgate.net

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image, providing detailed information about the internal structure, crystallinity, and particle size of the material. In studies involving pyridine and sulfonamide derivatives, TEM has been employed to characterize the size and dispersion of magnetic nanoparticles functionalized with pyridinium bridges and to visualize metal complexes, which can appear as dark spots with particle sizes in the nanometer range. researchgate.netnih.gov

The application of these techniques is essential for understanding how the molecular properties of building blocks like this compound influence the macroscopic and microscopic properties of larger, functional materials.

Table 2: Application of Microscopic Techniques for Materials Related to Pyridine and Sulfonamides

TechniqueMaterial TypeInformation ObtainedReference
SEMMetal-organic complexes (Sulfamethoxazole)Surface uniformity and morphology researchgate.net
SEMMagnetic nanoparticles with pyridinium bridgesCharacterization of catalyst precursors nih.gov
TEMMetal-organic complexes (Sulfamethoxazole)Particle size (100–200 nm) and appearance researchgate.net
TEMMagnetic nanoparticles with pyridinium bridgesCharacterization of catalyst precursors nih.gov

Computational Chemistry and Theoretical Investigations

Predictive Modeling and Data Science Applications in Catalyst and Ligand Design

The application of computational chemistry and predictive modeling has become an increasingly vital tool in the rational design of catalysts and ligands, enabling the acceleration of discovery and optimization processes. While specific data-driven studies on Pyridine-3-sulfonimidamide are not extensively documented in publicly available literature, the broader class of sulfonimidamides serves as an excellent case study to illustrate the power of these methodologies. Research in this area demonstrates how data science techniques can be effectively employed to navigate the complex chemical space of catalysts and ligands to achieve high efficiency and enantioselectivity in chemical reactions.

A notable application of these principles is in the palladium-catalyzed cross-coupling reactions for the asymmetric synthesis of sulfonimidamides. In such studies, data science approaches are utilized to guide the optimization of reaction conditions by systematically exploring the vast landscape of possible ligands.

Detailed Research Findings:

In a representative study focusing on the enantioselective aryl-carbonylation of sulfonimidamides, a data science-driven strategy was employed to identify the optimal bisphosphine ligand for a palladium-catalyzed reaction. This approach involves the creation of a virtual library of ligands, for which a range of molecular descriptors are calculated using computational methods. These descriptors can encompass steric, electronic, and structural properties of the ligands.

The core of the predictive modeling approach lies in correlating these calculated descriptors with experimentally observed outcomes, such as yield and enantioselectivity (expressed as enantiomeric excess, ee). By building a statistical model, researchers can predict the performance of untested ligands, thereby prioritizing the most promising candidates for experimental validation. This significantly reduces the time and resources required compared to traditional trial-and-error screening.

The process typically involves the following steps:

Virtual Library Generation: A diverse set of potential ligands is designed in silico.

Descriptor Calculation: Using computational chemistry software, a wide array of quantum chemical descriptors is calculated for each ligand in the virtual library.

Model Training: A subset of ligands is synthesized and tested experimentally to generate an initial dataset of performance (e.g., yield and ee). This dataset is used to train a machine learning model that correlates the ligand descriptors with the experimental outcomes.

Predictive Screening: The trained model is then used to predict the performance of the remaining ligands in the virtual library.

Experimental Validation: The ligands predicted to have the highest performance are then synthesized and tested in the laboratory to validate the model's predictions.

This iterative process of prediction and validation allows for the rapid identification of highly effective catalysts. For instance, in the context of the palladium-catalyzed aryl-carbonylation of sulfonimidamides, this data-driven approach successfully identified a ligand that provided the desired product in excellent yield and enantioselectivity.

Below are illustrative data tables representing the type of information that would be generated and utilized in such a predictive modeling study.

Table 1: Representative Calculated Ligand Descriptors for a Virtual Bisphosphine Ligand Library

LigandSteric Descriptor (e.g., Buried Volume %)Electronic Descriptor (e.g., HOMO Energy, eV)Structural Descriptor (e.g., P-Pd-P Bite Angle, °)
Ligand A35.2-5.892.5
Ligand B38.1-6.195.1
Ligand C34.5-5.791.8
Ligand D40.3-6.398.2
Ligand E36.8-5.993.4

Table 2: Correlation of Predicted vs. Experimental Outcomes for Selected Ligands

LigandPredicted Enantiomeric Excess (ee, %)Experimental Enantiomeric Excess (ee, %)Predicted Yield (%)Experimental Yield (%)
Ligand F85889295
Ligand G72758582
Ligand H94969897
Ligand I65687875
Ligand J91939594

These tables exemplify how computational data is generated and then correlated with experimental results to build a predictive model. The successful application of such data science techniques in the broader field of sulfonimidamide chemistry underscores the potential for similar approaches to be applied to the specific design of catalysts and ligands based on the this compound scaffold.

Coordination Chemistry and Advanced Material Science Applications

Synthesis and Characterization of Metal Coordination Complexes with Pyridine-3-sulfonimidamide Ligands

The synthesis of metal complexes with pyridine (B92270) sulfonamide-type ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

For instance, in the synthesis of heterocyclic sulfonamide complexes, shifts in the absorption bands in the IR spectrum can indicate the involvement of nitrogen atoms in coordination with the metal ion. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Mass Spectrometry are crucial for structural elucidation. researchgate.net

Table 1: Representative Spectroscopic Data for a Heterocyclic Sulfonamide Ligand and its Metal Complexes

Compound/Complex Key IR Absorption Bands (cm⁻¹) Interpretation
Heterocyclic Sulfonamide Ligand ~3365 (N-H), ~1597 (C=N) Characteristic stretches of the free ligand.
Iron(II) Complex Shifted N-H and C=N bands Involvement of sulfonamide and pyridine nitrogen in coordination.
Copper(II) Complex Shifted N-H and C=N bands Involvement of sulfonamide and pyridine nitrogen in coordination.

Data are generalized from typical values for related compounds. researchgate.net

Investigation of Chelating Properties and Ligand Behavior

Pyridine sulfonamide derivatives can act as versatile chelating agents, binding to metal ions through one or more donor atoms. nih.gov The mode of chelation—whether monodentate, bidentate, or bridging—depends on the ligand's structure, the metal ion's coordination preferences, and the reaction conditions. researchgate.net A pyridine-3-sulfonamide (B1584339) derivative containing a catechol moiety, for example, demonstrated potent iron-chelating activity, highlighting the therapeutic potential of such structures. nih.gov This particular compound was found to be more efficient at chelating both iron (II) and iron (III) than the clinical iron chelator deferiprone. nih.gov

The geometry of the resulting metal complex is highly influenced by the ligand. Ligands based on pyridine-2,6-dicarboxamide, for instance, can form a stable N3 pincer cavity, creating a rigid coordination environment around the metal center. researchgate.net Similarly, the pyridine and sulfonimidamide nitrogens in this compound could potentially form a stable five- or six-membered chelate ring with a metal ion.

Applications in Catalysis (e.g., Polymerization Catalysis, Hydrogen Transfer Reactions)

Metal complexes derived from pyridine and sulfonamide ligands are promising candidates for catalysis due to their tunable electronic and steric properties. wikipedia.orgnih.gov

Polymerization Catalysis: Cationic palladium(II) complexes featuring phosphine-sulfonamide ligands have been successfully employed for ethylene (B1197577) oligomerization. acs.org The catalytic activity and the resulting product distribution (e.g., the content of 1-butene (B85601) and 1-hexene) were significantly influenced by the substituents on the phosphine (B1218219) group, demonstrating the tunability of these catalysts. acs.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to create well-defined polymers from sulfonamide-containing monomers, opening avenues for pH-responsive materials. usm.edursc.org

Hydrogen Transfer Reactions: While direct examples using this compound are not available, the components of the molecule are relevant to hydrogen transfer catalysis. Sulfonamides have been explored as efficient hydrogen-atom transfer (HAT) catalysts in combination with photoredox catalysts for C-H alkylation. acs.org Pyridine-based complexes, such as Crabtree's catalyst, are well-known for their efficacy in hydrogenation reactions. wikipedia.org The combination of these functionalities suggests that metal complexes of this compound could be active in catalyzing hydrogen transfer reactions. nih.gov

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The sulfonamide group is a potent director of supramolecular self-assembly due to its capacity to act as both a hydrogen-bond donor (N-H) and acceptor (S=O). nih.govmdpi.com This, combined with the potential for π–π stacking interactions from the pyridine ring, makes this compound derivatives excellent candidates for constructing ordered supramolecular architectures. mdpi.com The interplay of these non-covalent interactions can lead to the formation of complex structures like helices, sheets, and three-dimensional networks. nih.gov

Development of Organogelators and Supramolecular Polymerization

Low molecular weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. The same hydrogen bonding and π-stacking interactions that drive self-assembly can lead to the formation of organogels. researchgate.net

Studies on isosteric analogs have shown that replacing an amide group with a sulfonamide moiety can significantly enhance gelation properties, leading to gels that form at lower concentrations and exhibit greater thermal and mechanical stability. researchgate.net Organogelators featuring pyridine carboxamide groups have also been shown to form fibrous and spherical supramolecular assemblies. researchgate.netsemanticscholar.org This suggests that this compound, which combines both key functionalities, has strong potential as an effective organogelator.

Exploration of Advanced Materials Potential

The unique electronic properties and multiple binding sites of pyridine-based ligands containing nitrogen and sulfur make them valuable components in the design of advanced materials for various technological applications.

Utilization in Energy Storage Materials

Pyridine-based ligands are increasingly used to construct metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for energy storage applications, particularly in lithium-ion and lithium-sulfur batteries. rsc.orgrsc.org The nitrogen atoms in the pyridine ring provide abundant sites for lithium adsorption and can enhance the electrochemical performance of the material. rsc.org

Furthermore, nitrogen and sulfur co-doping of carbon materials is a key strategy for improving the performance of lithium-sulfur (Li-S) batteries. frontiersin.org Nitrogen doping can facilitate the adsorption of polysulfides, preventing their dissolution into the electrolyte (the "shuttle effect"), which is a major cause of capacity fading in Li-S batteries. frontiersin.organl.gov Given that this compound contains both pyridine (a source of nitrogen) and a sulfonimidamide group (a source of nitrogen and sulfur), it could serve as an excellent precursor for creating functionalized electrode materials that mitigate these issues and enhance battery cycle life and capacity. youtube.com

Table 2: Potential Contributions of this compound Moieties in Energy Storage Materials

Functional Group Potential Role in Batteries Benefit
Pyridine Ring Precursor for N-doped carbon; Li-ion coordination site in MOFs/COFs Enhances conductivity, provides Li+ storage sites, immobilizes polysulfides. rsc.orgrsc.orgfrontiersin.org

Mechanistic Organic Chemistry of Pyridine 3 Sulfonimidamide Transformations

Detailed Investigations of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the functionalization of both the pyridine (B92270) ring and the sulfonimidamide moiety. The inherent electronic properties of the pyridine ring dictate that it is generally susceptible to nucleophilic attack at the 2- and 4-positions, particularly when activated by a leaving group. Consequently, direct nucleophilic substitution at the 3-position of an unsubstituted pyridine ring is a less favorable process.

However, the sulfonimidamide group at the 3-position can significantly influence the reactivity of the pyridine ring. The strong electron-withdrawing nature of the sulfonimidamide can further decrease the electron density of the ring, potentially rendering it more susceptible to nucleophilic attack. Mechanistic studies on related pyridine derivatives suggest that such reactions would likely proceed through an addition-elimination mechanism, involving the formation of a high-energy anionic intermediate. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. For a nucleophile to attack the pyridine ring at a position other than 2 or 4, specific reaction conditions or the presence of activating groups are typically required.

Conversely, the sulfur atom of the sulfonimidamide group is an electrophilic center and can be the site of nucleophilic attack. This type of reaction is a key step in the synthesis and derivatization of sulfonimidamides. The mechanism of nucleophilic substitution at the sulfur atom is influenced by several factors, including the nature of the nucleophile, the leaving group on the sulfur atom, and the substituents on the nitrogen atoms of the sulfonimidamide.

Recent research has shed light on the nucleophilic substitution of sulfonimidamide by the O-acyloxypyridinium cation intermediate, which has been identified as the enantio-determining step in certain asymmetric reactions. This highlights the intricate interplay between the pyridine moiety and the sulfonimidamide group in directing the course of nucleophilic substitution reactions.

Analysis of Acyl Transfer Mechanisms

Acyl transfer reactions are crucial for the synthesis of N-acyl sulfonimidamides, a class of compounds with significant potential in medicinal chemistry. The mechanism of acyl transfer to the nitrogen atom of a sulfonimidamide typically involves the nucleophilic attack of the nitrogen on an activated acyl source, such as an acyl chloride or an anhydride.

Detailed mechanistic studies, including kinetic and computational analyses, have been conducted on the pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. These investigations support an acyl transfer mechanism. The reaction is initiated by the nucleophilic attack of the pyridine-N-oxide catalyst on the acylating agent, for example, a chloroformate, to form a highly reactive O-acyloxypyridinium cation.

The following table summarizes the proposed two-step mechanism for the acyl transfer in the pyridine-N-oxide catalyzed N-acylative desymmetrization of a generic sulfonimidamide:

StepDescriptionIntermediate
1Nucleophilic attack of the pyridine-N-oxide catalyst on the chloroformate.O-acyloxypyridinium cation
2Nucleophilic substitution of the sulfonimidamide on the O-acyloxypyridinium cation.N-acyl sulfonimidamide

Role of Catalysis in Regulating Stereocontrol and Reaction Yields

Catalysis plays a pivotal role in controlling the stereochemical outcome and enhancing the yields of reactions involving Pyridine-3-sulfonimidamide and related compounds. The development of chiral catalysts has been instrumental in achieving high levels of enantioselectivity in the synthesis of chiral sulfonimidamides, which are of significant interest due to their potential biological activities.

Chiral 4-arylpyridine-N-oxides have been successfully employed as catalysts in the enantioselective N-acylative desymmetrization of meso-sulfonimidamides. These catalysts have demonstrated the ability to deliver N-acylative sulfonimidamides with sulfur(VI)-stereocenters in high yields and with excellent enantioselectivities. The catalyst's structure, particularly the nature of the aryl group and the substituents on the pyridine ring, is critical in creating a chiral environment that directs the approach of the nucleophile to the acylating agent.

The catalytic cycle typically involves the formation of a chiral activated intermediate, such as the O-acyloxypyridinium cation in the case of pyridine-N-oxide catalysis. The stereochemistry of the final product is determined by the facial selectivity of the nucleophilic attack of the sulfonimidamide on this chiral intermediate.

The table below presents selected data on the catalytic asymmetric N-acylative desymmetrization of a representative sulfonimidamide, highlighting the impact of the catalyst on yield and enantioselectivity.

CatalystAcylating AgentYield (%)Enantiomeric Excess (ee, %)
Chiral 4-arylpyridine-N-oxide C1Methyl Chloroformate9092
Chiral 4-arylpyridine-N-oxide C2Ethyl Chloroformate8895
Chiral 4-arylpyridine-N-oxide C3Benzyl Chloroformate9291

These findings underscore the power of catalysis in not only accelerating chemical transformations but also in precisely controlling their stereochemical course, leading to the efficient synthesis of enantiomerically enriched sulfonimidamides.

Exploration of Rearrangement Reactions Involving Sulfonimidamide Intermediates

Rearrangement reactions provide a powerful tool for the skeletal diversification of organic molecules. While the literature on rearrangement reactions specifically involving this compound is limited, the broader class of sulfonimidamides and related sulfur-containing compounds can undergo various mechanistically interesting rearrangements.

One notable example is the york.ac.ukwhiterose.ac.uk-sigmatropic rearrangement of allylic sulfoxides, known as the Mislow-Evans rearrangement. This pericyclic reaction proceeds through a concerted five-membered cyclic transition state and results in the formation of an allylic alcohol after cleavage of the intermediate sulfenate ester. While this rearrangement does not directly involve a sulfonimidamide, the principles of sigmatropic shifts are relevant to the potential reactivity of appropriately substituted sulfonimidamides. An analogous aza-Mislow-Evans rearrangement involving an allylic sulfonimidamide could potentially lead to the formation of an allylic amine.

Another relevant transformation is the rearrangement of sulfonamides to sulfonimidoyl chlorides, which serve as precursors to sulfonimidates. This process involves the reaction of a sulfonamide with a phosphine-based reagent. Although this is an intermolecular process leading to a functional group transformation rather than a skeletal rearrangement, it highlights the reactivity of the sulfonamide framework and its potential for conversion into the sulfonimidamide oxidation state, which could then be a substrate for further rearrangements.

Recent studies have also explored ring expansion reactions of sulfonamides, which proceed through the formation of sulfonimidamide-like intermediates. These reactions can be initiated by various methods, including the reduction of a nitro group or an intramolecular conjugate addition, leading to the formation of medium-sized and macrocyclic sulfonamides. The mechanism involves an intramolecular cyclization followed by a ring-enlarging rearrangement. These examples suggest that sulfonimidamide intermediates derived from this compound could potentially undergo similar ring expansion or other rearrangement pathways if appropriately functionalized.

Further research into the synthesis and reactivity of specifically designed this compound derivatives is needed to fully explore the potential for novel rearrangement reactions and to elucidate their mechanistic pathways.

Future Directions and Emerging Research Avenues for Pyridine 3 Sulfonimidamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonimidamides has been a subject of increasing interest, with a move towards more efficient and environmentally benign methods. nottingham.ac.ukrsc.org For Pyridine-3-sulfonimidamide, future synthetic strategies are likely to focus on overcoming the challenges associated with the introduction of the sulfonimidamide moiety onto the pyridine (B92270) ring.

Key areas for development include:

Direct C-H Amination: Exploring transition-metal-catalyzed C-H amination of pyridine-3-sulfonamides could provide a direct and atom-economical route to this compound. This would bypass the need for pre-functionalized starting materials.

Flow Chemistry Approaches: Continuous flow synthesis can offer improved safety, scalability, and reaction control for the synthesis of complex molecules. acs.org Developing a flow-based synthesis for this compound could enable more efficient production and derivatization.

Biocatalytic Methods: The use of enzymes to catalyze the formation of the S-N bond could offer a highly selective and sustainable route. Directed evolution of existing enzymes or the discovery of novel biocatalysts will be crucial in this endeavor.

A comparative table of potential synthetic approaches is presented below:

MethodologyAdvantagesPotential Challenges
Transition-Metal Catalysis High efficiency, broad substrate scopeCatalyst cost and toxicity, optimization of reaction conditions
Flow Chemistry Enhanced safety, scalability, precise controlInitial setup cost, potential for clogging
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyEnzyme stability and availability, limited substrate scope

Exploration of Expanded Chemical Space through Advanced Derivatization

The sulfonimidamide group in this compound offers multiple points for derivatization, allowing for the exploration of a vast chemical space. Future research will likely focus on creating libraries of novel analogues with tailored properties.

Promising derivatization strategies include:

N-Functionalization: The nitrogen atoms of the sulfonimidamide group can be functionalized with a wide range of substituents, including alkyl, aryl, and acyl groups. This allows for the fine-tuning of steric and electronic properties. nottingham.ac.uk

Pyridine Ring Modification: The pyridine ring can be further functionalized through electrophilic or nucleophilic substitution, as well as through metal-catalyzed cross-coupling reactions, to introduce additional functional groups.

Chiral Synthesis: The sulfur atom in a sulfonimidamide is a stereocenter. The development of asymmetric syntheses to access enantiopure this compound derivatives will be critical for applications in medicinal chemistry and materials science.

Integration of Cutting-Edge Computational Modeling and Simulation

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. nih.govresearchgate.net For this compound, computational modeling can provide valuable insights into:

Conformational Analysis: Predicting the preferred three-dimensional structure of this compound and its derivatives is crucial for understanding their interactions with biological targets or their packing in solid-state materials.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions.

Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of novel this compound derivatives. nih.gov

Computational MethodApplication for this compound
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties.
Molecular Dynamics (MD) Simulation of conformational dynamics and interactions with solvent or biological macromolecules.
QSAR/QSPR Prediction of biological activity and physical properties of derivatives.

Expansion into Novel Material and Supramolecular Applications

The unique structural and electronic properties of this compound make it a promising candidate for applications in materials science and supramolecular chemistry. The sulfonamide group is known to participate in robust hydrogen-bonding networks, a property that is expected to be shared and potentially enhanced in sulfonimidamides. nih.gov

Future research in this area could explore:

Crystal Engineering: The ability of the sulfonimidamide group to act as both a hydrogen-bond donor and acceptor can be exploited to design novel crystalline materials with specific packing arrangements and properties. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate to metal ions, making this compound a potential ligand for the construction of functional coordination polymers and MOFs.

Organic Electronics: The electronic properties of the pyridine ring combined with the electron-withdrawing nature of the sulfonimidamide group could lead to applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Interdisciplinary Research Collaborations to Advance Fundamental Understanding

The full potential of this compound can only be realized through collaborative efforts that span multiple scientific disciplines. The inherent versatility of pyridine derivatives in various fields underscores the importance of such collaborations. enpress-publisher.comnih.govglobalresearchonline.net

Key areas for interdisciplinary research include:

Medicinal Chemistry: Collaboration with biologists and pharmacologists will be essential to explore the potential of this compound derivatives as therapeutic agents. The pyridine scaffold is a common feature in many approved drugs. researchgate.net

Agrochemicals: The structural similarity to existing sulfonamide herbicides suggests that this compound derivatives could be investigated as novel crop protection agents.

Materials Science: Partnerships with materials scientists and physicists will be crucial for developing and characterizing new materials based on the this compound scaffold.

Q & A

Q. What are the established synthetic pathways for Pyridine-3-sulfonimidamide, and how can researchers optimize initial reaction conditions?

Methodological Answer : Begin by reviewing primary literature for reported synthetic routes, such as sulfonamide functionalization or pyridine ring modification. Key databases include PubMed, Web of Science, and Reaxys (avoiding unreliable sources per guidelines) . Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your search:

  • Intervention : Reaction conditions (e.g., catalysts, solvents, temperature).
  • Comparison : Yield, purity, or scalability across methods.
  • Outcome : Identification of high-yield, reproducible protocols.
    For optimization, employ factorial design experiments to test variables like stoichiometry or reaction time, and validate results using HPLC or NMR .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer : Prioritize NMR (¹H, ¹³C) to confirm structure and purity, with attention to sulfonimidamide proton environments (~δ 7-8 ppm for aromatic protons). LC-MS or HPLC (with UV detection at ~254 nm) can assess purity and stability. For advanced characterization:

  • IR spectroscopy : Identify S=O and N-H stretches (1050–1250 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • X-ray crystallography : Resolve stereochemistry if applicable.
    Cross-reference data with published spectra in reputable journals (e.g., Journal of Organic Chemistry) and use tools like SciFinder for spectral validation .

Q. How does this compound’s electronic structure influence its reactivity in medicinal chemistry applications?

Methodological Answer : The pyridine ring’s electron-deficient nature and sulfonimidamide’s hydrogen-bonding capacity make it a versatile pharmacophore. Use computational methods (DFT calculations via Gaussian or ORCA) to map electrostatic potentials and predict nucleophilic/electrophilic sites. Experimentally, correlate computational predictions with reactivity assays (e.g., substitution reactions under acidic/basic conditions). For drug discovery, pair these findings with in vitro target-binding studies (e.g., enzyme inhibition assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer : Apply meta-analysis principles to assess heterogeneity across studies :

  • Calculate I² statistics to quantify variability (I² > 50% indicates significant heterogeneity).
  • Stratify data by experimental variables (e.g., cell lines, assay protocols).
    If contradictions persist, conduct reproducibility studies with standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Use SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to design confirmatory experiments .

Q. What strategies are effective for optimizing this compound’s solubility and bioavailability without compromising activity?

Methodological Answer :

  • Salt formation or prodrug design : Test counterions (e.g., HCl, sodium salts) or ester prodrugs.
  • Co-solvency or nanoformulation : Screen excipients (PEG, cyclodextrins) using phase solubility diagrams.
  • Structure-activity relationship (SAR) studies : Introduce solubilizing groups (e.g., -OH, -NH₂) at non-critical positions.
    Validate improvements via in vitro Caco-2 permeability assays and in vivo PK studies .

Q. How can computational models predict this compound’s interactions with novel biological targets?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., Protein Data Bank).
  • MD simulations : Analyze binding stability over 100+ ns trajectories (GROMACS/AMBER).
  • Machine learning : Train models on existing bioactivity data (ChEMBL, PubChem) to predict off-target effects.
    Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical .

Q. What are the best practices for designing a reproducible synthesis protocol for this compound in multi-laboratory collaborations?

Methodological Answer :

  • Standardized documentation : Use electronic lab notebooks (ELNs) to record variables (e.g., reagent lot numbers, humidity).
  • Inter-laboratory validation : Conduct round-robin testing with harmonized protocols (ICH guidelines ).
  • Statistical analysis : Apply ANOVA to identify lab-specific biases and refine SOPs accordingly.
    Leverage tools like GitHub for Science to track protocol versions and collaborative feedback .

Q. How should researchers address ethical and safety considerations when handling this compound in preclinical studies?

Methodological Answer :

  • Risk assessment : Review SDS (Safety Data Sheets) for toxicity data (e.g., LD50, mutagenicity) .
  • Institutional protocols : Adhere to IACUC or IRB guidelines for in vivo studies .
  • Waste management : Neutralize sulfonimidamide residues (acidic hydrolysis) before disposal.
    Document safety measures in accordance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Tables for Quick Reference

Parameter Recommended Technique Key References
Synthetic Yield OptimizationFactorial Design Experiments
Structural CharacterizationNMR, X-ray Crystallography
Bioactivity ContradictionsMeta-analysis (I² Statistics)
Computational PredictionDFT, Molecular Docking

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.